molecular formula C18H28O2Si B13934376 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane CAS No. 376609-87-9

Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane

Cat. No.: B13934376
CAS No.: 376609-87-9
M. Wt: 304.5 g/mol
InChI Key: NPSIRNRTOYNOBP-UHFFFAOYSA-N
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Description

5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene]: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dimethylsilylene bis(oxymethylene) under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or cobalt, which facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .

Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to engage in various chemical interactions, leading to its desired effects. For instance, in catalysis, it may act as a ligand, facilitating the formation of active catalytic species .

Comparison with Similar Compounds

Uniqueness: 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] stands out due to its dimethylsilylene bis(oxymethylene) linkage, which imparts unique chemical properties and reactivity compared to its simpler analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

376609-87-9

Molecular Formula

C18H28O2Si

Molecular Weight

304.5 g/mol

IUPAC Name

bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-dimethylsilane

InChI

InChI=1S/C18H28O2Si/c1-21(2,19-11-17-9-13-3-5-15(17)7-13)20-12-18-10-14-4-6-16(18)8-14/h3-6,13-18H,7-12H2,1-2H3

InChI Key

NPSIRNRTOYNOBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4

Origin of Product

United States

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